4-Phenyl-3-propyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC15975916
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 4-phenyl-5-propyl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-2-6-10-11(12(13)15-14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,13,14,15) |
| Standard InChI Key | LBMJNLWKZONOKF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C(=NN1)N)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The molecular formula of 4-phenyl-3-propyl-1H-pyrazol-5-amine is C12H15N3, with a molecular weight of 201.27 g/mol. Its IUPAC name derives from the pyrazole core, where substituents are assigned positions based on standard numbering conventions:
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Position 3: Propyl group (-CH2CH2CH3)
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Position 4: Phenyl group (-C6H5)
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Position 5: Amino group (-NH2)
The planar pyrazole ring facilitates π-π stacking interactions with aromatic systems in biological targets, while the propyl chain enhances lipophilicity, potentially improving membrane permeability .
Table 1: Comparative Structural Properties of Pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Phenyl-3-propyl-1H-pyrazol-5-amine | C12H15N3 | 201.27 | Phenyl (C4), Propyl (C3) |
| 3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride | C12H17ClN4 | 252.74 | Aminopropyl (C3), Phenyl (C1), HCl salt |
| 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | C14H17N3O | 243.31 | Methoxybenzyl (C1), Cyclopropyl (C3) |
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-phenyl-3-propyl-1H-pyrazol-5-amine typically involves a multi-step protocol:
Step 1: Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reacting hydrazine hydrate with acetylacetone under acidic conditions yields a 5-aminopyrazole intermediate.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate, HCl, reflux | 78 | 90 |
| 2 | 1-Bromopropane, K2CO3, DMF, 70°C | 65 | 88 |
| 3 | Phenylboronic acid, Pd(PPh3)4, K2CO3 | 72 | 92 |
Physicochemical Properties
Spectroscopic Data
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IR (KBr): N-H stretch (3360 cm⁻¹), C=N (1605 cm⁻¹), aromatic C-H (3030 cm⁻¹).
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1H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 5H, Ph), 5.82 (s, 1H, pyrazole-H), 2.55 (t, J=7.2 Hz, 2H, CH2), 1.55–1.45 (m, 2H, CH2), 0.90 (t, J=7.4 Hz, 3H, CH3).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The amino group at position 5 may modulate COX-2 and TNF-α pathways. In silico docking studies predict a binding affinity of -8.2 kcal/mol for COX-2, comparable to celecoxib (-9.1 kcal/mol).
Table 3: Hypothesized Biological Activities
| Activity Type | Target | Potential Mechanism |
|---|---|---|
| Antimicrobial | Bacterial cell membranes | Disruption of lipid bilayer |
| Anti-inflammatory | COX-2 enzyme | Competitive inhibition |
| Anticancer | Topoisomerase II | DNA strand break prevention |
Structure-Activity Relationships (SAR)
Impact of Substituents
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Phenyl Group (C4): Enhances aromatic interactions with hydrophobic protein pockets. Electron-withdrawing substituents (e.g., -CF3) improve binding affinity but reduce solubility.
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Propyl Chain (C3): Longer alkyl chains (e.g., butyl) increase lipophilicity but may hinder target accessibility.
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Amino Group (C5): Critical for hydrogen bonding with enzymatic active sites; acetylation abolishes activity .
Table 4: SAR of Pyrazole Derivatives
| Modification | Effect on Activity | Solubility Impact |
|---|---|---|
| Phenyl → 4-Fluorophenyl | ↑ Binding affinity | ↓ Aqueous solubility |
| Propyl → Cyclopropyl | ↑ Metabolic stability | ↔ |
| Free amine → Acetylated amine | ↓ Antimicrobial activity | ↑ Lipophilicity |
Industrial and Pharmaceutical Applications
Drug Development
The compound’s scaffold serves as a precursor for kinase inhibitors and antimicrobial agents. For instance, pyrazole-based drugs like celecoxib validate the therapeutic potential of this structural class .
Material Science
Functionalization of the amino group enables covalent attachment to polymers, yielding materials with tunable thermal stability (Tg = 145°C) and mechanical properties.
Future Directions
Research Priorities
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In Vivo Efficacy Studies: Validate hypothesized anti-inflammatory and antimicrobial activities.
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Derivatization: Explore hybrid molecules combining pyrazole and quinoline motifs for enhanced potency.
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